1,6-Dimethyl-3-(naphthalen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
1,6-Dimethyl-3-(naphthalen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the class of pyrimidotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a naphthalene moiety fused with a pyrimidotriazine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-3-(naphthalen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with suitable reagents to form the desired pyrimidotriazine ring system . The reaction conditions often include the use of ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-3-(naphthalen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and naphthalene moieties, using reagents like alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,6-Dimethyl-3-(naphthalen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-3-(naphthalen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Pyrido[2,3-d]pyrimidines: Another class of heterocyclic compounds with structural similarities but different biological activities.
Uniqueness
1,6-Dimethyl-3-(naphthalen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its specific substitution pattern and the presence of the naphthalene moiety
Properties
Molecular Formula |
C17H13N5O2 |
---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
1,6-dimethyl-3-naphthalen-2-ylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C17H13N5O2/c1-21-16(23)13-15(19-17(21)24)22(2)20-14(18-13)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
InChI Key |
NVTNTIIZDNKVCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC4=CC=CC=C4C=C3)C |
Origin of Product |
United States |
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